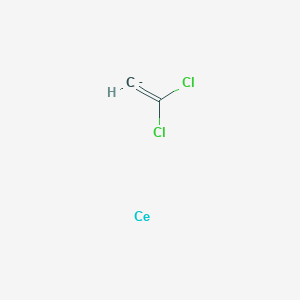

Cerium;1,1-dichloroethene

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

122677-52-5 |

|---|---|

Molecular Formula |

C2HCeCl2- |

Molecular Weight |

236.05 g/mol |

IUPAC Name |

cerium;1,1-dichloroethene |

InChI |

InChI=1S/C2HCl2.Ce/c1-2(3)4;/h1H;/q-1; |

InChI Key |

UTPQLNPPIWOQEL-UHFFFAOYSA-N |

Canonical SMILES |

[CH-]=C(Cl)Cl.[Ce] |

Origin of Product |

United States |

Fundamental Aspects of Cerium Coordination and Organometallic Chemistry

Cerium Oxidation States and Redox Properties

Cerium is distinguished among the lanthanides by its ability to exist in two stable oxidation states in chemical compounds: Ce(III) and Ce(IV). wikipedia.orgwikipedia.org This accessibility of two adjacent oxidation states is a cornerstone of its diverse chemistry. wikipedia.org

The redox potential of the Ce(III)/Ce(IV) couple is a critical factor in its application. While the standard potential E°(Ce⁴⁺/Ce³⁺) is approximately +1.72 V, this value is highly dependent on the solvent and the nature of the ligands coordinated to the cerium ion. wikipedia.orgwikipedia.org The strong oxidizing power of Ce(IV) makes it a versatile reagent in organic synthesis. researchgate.net

One of the most common Ce(IV) reagents is ceric ammonium (B1175870) nitrate (B79036) (CAN), (NH₄)₂[Ce(NO₃)₆], which is valued for its stability, affordability, and effectiveness as a one-electron oxidant. wikipedia.orgwikipedia.org The Ce(IV) center in CAN is 12-coordinate, a high number that reflects the large ionic radius of the cerium ion. wikipedia.org The stability of Ce(IV) can be enhanced by coordination with hard, anionic oxygen-donor ligands, particularly in less polar solvents. researchgate.netresearchcommons.org

The Ce(III)/Ce(IV) redox cycle is famously utilized in the Belousov-Zhabotinsky reaction, where the ion oscillates between its +3 and +4 states to catalyze the oxidation of malonic acid by bromate. wikipedia.org In synthetic chemistry, Ce(IV) compounds are used for a variety of transformations, including the oxidation of functional groups and the generation of radical intermediates.

| Property | Cerium(III) | Cerium(IV) |

| Electron Configuration | [Xe] 4f¹ | [Xe] |

| Ionic Radius (6-coordinate) | 101 pm | 87 pm |

| Common Color | Colorless | Yellow-Orange, Red |

| Magnetic Properties | Paramagnetic | Diamagnetic |

| Typical Role | Lewis Acid, Precursor | Oxidizing Agent, Catalyst |

This table provides a summary of the key properties of the two primary oxidation states of cerium.

While Ce(III) and Ce(IV) are the dominant oxidation states, the exploration of lower oxidation states (e.g., Ce(II)) is an active area of research. True Ce(II) complexes are rare and challenging to isolate. However, the concept of "masked reactivity" or "Ce(II) equivalence" has been achieved. This involves using a Ce(III) salt in combination with a strong reducing agent. The transiently formed, highly reactive low-valent species can then perform chemical transformations not typical for standard Ce(III) reagents.

This approach leverages the stability of the Ce(III) state. For instance, the oxidation of some Ce(III) organometallic precursors can lead to reductive elimination rather than the formation of a stable Ce(IV) organometallic species, implying the accessibility of different reactivity pathways. researchgate.net

Ligand Coordination Preferences and Stereochemical Considerations

The coordination chemistry of cerium is largely governed by its nature as a hard Lewis acid, a consequence of its large size and high charge density.

As a hard Lewis acid, cerium ions show a strong preference for coordination with hard donor atoms, primarily oxygen and nitrogen, and to a lesser extent, halides like fluoride. researchgate.netresearchgate.net This "oxophilicity" is a defining characteristic of lanthanide chemistry. researchgate.net The interaction is predominantly ionic in nature. researchgate.net

Cerium complexes exhibit a wide range of coordination numbers, typically from 6 to 12, with 8 and 9 being very common. researchcommons.orgsut.ac.th This variability is influenced by the steric bulk and denticity of the ligands. researchcommons.org For example, in ceric ammonium nitrate, six bidentate nitrate ligands result in a 12-coordinate Ce(IV) ion, while many β-diketonate complexes feature an 8-coordinate cerium center in a distorted square antiprismatic geometry. wikipedia.orgresearchcommons.org

By using redox-active ligands, the cerium ion can formally remain in its stable +3 or +4 state, while the ligand stores the electron density. This approach has been crucial in the development of molecular cerium complexes for small molecule activation. For instance, bis(pentalene)cerium complexes have been studied in detail, where the pentalene (B1231599) ligand can be considered a dianion, stabilizing a formal Ce(IV) center, although the true electronic structure is more complex and shows significant Ce(III) character. researchgate.net

Synthesis and Reactivity of Organocerium Compounds

Organocerium chemistry primarily involves compounds with a carbon-cerium bond. wikipedia.org The majority of these compounds feature cerium in the +3 oxidation state. wikipedia.org

The synthesis of organocerium(III) reagents is most commonly achieved in situ through the transmetalation of anhydrous cerium(III) chloride (CeCl₃) with organolithium (RLi) or Grignard (RMgX) reagents. wikipedia.org The resulting "RCeCl₂" species are highly effective nucleophiles for additions to carbonyls and imines. wikipedia.org

A key advantage of organocerium reagents over their organolithium or Grignard precursors is their significantly lower basicity. wikipedia.org This chemoselectivity allows them to react with aldehydes and ketones without causing deprotonation of acidic protons elsewhere in the molecule, and they tolerate functional groups like free alcohols and amines. wikipedia.org In reactions with α,β-unsaturated carbonyl compounds, they exhibit a strong preference for 1,2-addition. wikipedia.org

The synthesis of organocerium(IV) compounds, however, is far more challenging due to the highly oxidizing nature of the Ce(IV) ion, which tends to oxidize the typically reducing organic ligands. rsc.orgnih.gov Despite early, later-disproven reports, the field has seen recent progress through the use of carefully designed, sterically demanding, and strongly donating ligands that can stabilize the Ce-C bond. researchgate.netrsc.orgnih.gov For example, the first tetravalent cerium alkyl and benzyl (B1604629) complexes were isolated using bulky imidophosphorane ancillary ligands, which effectively shield the Ce(IV) center. nih.gov

Synthetic Methodologies for Organocerium(III) Species

Organocerium(III) compounds are valuable reagents in organic synthesis, primarily utilized for their high nucleophilicity and low basicity, which allows for selective carbon-carbon bond formation. wikipedia.orgscispace.com The synthesis of these species is most commonly achieved through the transmetallation of more common organometallic reagents with a cerium(III) salt, typically anhydrous cerium(III) chloride (CeCl₃). wikipedia.orgresearchgate.net

The general and most widely used method involves the in situ preparation of the organocerium reagent. wikipedia.org This is accomplished by reacting an organolithium (RLi) or a Grignard reagent (RMgX) with a suspension of anhydrous CeCl₃ in a suitable solvent, most often tetrahydrofuran (B95107) (THF). wikipedia.orgnih.gov The success of this transmetallation is highly dependent on the quality of the cerium salt; the commercially available heptahydrate (CeCl₃·7H₂O) must be carefully dehydrated, as any residual water can deactivate the reagent. wikipedia.orgresearchgate.net Precomplexation with THF is also crucial, with procedures often requiring vigorous stirring for several hours to ensure the formation of a reactive cerium complex. wikipedia.org

The resulting organocerium species, often represented simplistically as "RCeCl₂", are structurally complex. wikipedia.org Their exact nature in solution is not fully understood and appears to be influenced by the solvent. wikipedia.orgnih.gov For instance, differences have been observed between reagents prepared in diethyl ether versus those prepared in THF. wikipedia.org In THF, the parent cerium chloride can form a polymeric species, though it is unknown if this structure persists after the introduction of the organic group. wikipedia.org More detailed studies on specific systems have revealed the formation of ate complexes, such as [Li(thf)₄][Ce(t-Bu)₄] and Li₃Ce(CH₃)₆(tmeda)₃, which can be isolated and structurally characterized. nih.govwiley.com

These methodologies allow for the generation of a variety of organocerium(III) reagents, including those derived from alkyl, aryl, alkenyl, and alkynyl precursors. wikipedia.orgscispace.com A notable advancement involves bromide-cerium exchange reactions, where a reagent like n-Bu₃Ce can generate functionalized triaryl- and alkenylcerium species from the corresponding bromides. researchgate.net

The primary application of these reagents is in addition reactions to carbonyl compounds. wikipedia.orguni-konstanz.de They exhibit a strong preference for 1,2-addition to conjugated ketones and aldehydes and can react cleanly with easily enolizable ketones to provide tertiary alcohols in high yields, a reaction that is often problematic with more basic organolithium or Grignard reagents. wikipedia.orgscispace.comwiley.com

Table 1: Common Synthetic Routes to Organocerium(III) Reagents

| Precursor Reagent | Cerium Source | Typical Solvent | Resulting Species (General Formula) | Key Feature |

| Organolithium (RLi) | Anhydrous CeCl₃ or CeI₃ | Tetrahydrofuran (THF) | "RCeCl₂" or "RCeI₂" | Most common method; prepared in situ. wikipedia.orgrsc.org |

| Grignard (RMgX) | Anhydrous CeCl₃ | Tetrahydrofuran (THF) or Diethyl Ether | "RCeCl₂" | An alternative to organolithiums, offering different reactivity profiles. wikipedia.orgresearchgate.net |

| Allenyl Grignard | CeCl₃ or Ce(Oi-Pr)₃ | Not specified | Allenylcerium Reagent | Used for diastereoselective synthesis of β-acetylenic alcohols. uni-konstanz.de |

| Aryl/Alkenyl Bromide | n-Bu₃Ce | Not specified | Ar₃Ce / (R-CH=CH)₃Ce | Achieved via bromide-cerium exchange. researchgate.net |

Challenges and Strategies in Organocerium(IV) Compound Synthesis

While cerium is unique among the lanthanides for its stable +4 oxidation state in coordination compounds like ceric ammonium nitrate (CAN), the synthesis of organometallic cerium(IV) compounds is exceptionally challenging. researchgate.netresearchgate.netrsc.org These compounds are exceedingly rare due to the fundamental incompatibility between the highly oxidizing nature of the Ce⁴⁺ ion and the reducing character of most carbanionic ligands. researchgate.netchinesechemsoc.org This often leads to the reduction of Ce(IV) to Ce(III) and decomposition of the organic ligand. researchgate.netacs.org

Challenges:

Redox Instability: The primary challenge is preventing the reduction of the Ce(IV) center by the organometallic reagent used for the carbon-cerium bond formation. researchgate.netchinesechemsoc.org Reactions of potent organometallic reagents like organolithiums with Ce(IV) precursors often result in immediate reduction to Ce(III) species. chinesechemsoc.org

Precursor Selection: Identifying suitable, stable Ce(IV) starting materials that are soluble in organic solvents is difficult. While precursors like (pyH)₂[CeCl₆] and cerium(IV) alkoxides have been used, they still present the challenge of combining a strong oxidant with a reducing agent. researchgate.netchinesechemsoc.org

Historical Misinformation: The field has been complicated by early, erroneous reports of simple organocerium(IV) compounds like Cp₄Ce (Cp = cyclopentadienyl), which were later disproven. researchgate.netresearchgate.netrsc.org This highlights the difficulty in unambiguously characterizing these sensitive species.

Bond Instability: The resulting Ce(IV)-C bonds are often thermally labile and highly reactive, readily undergoing homolytic cleavage to produce radicals. chinesechemsoc.org

Strategies for Synthesis:

Despite these difficulties, significant progress has been made through carefully designed synthetic strategies aimed at stabilizing the Ce(IV) center.

Ligand Design: The most successful strategy involves the use of sterically demanding (bulky) and/or chelating ligands. researchgate.netchinesechemsoc.orgfigshare.com These ligands can kinetically stabilize the Ce-C bond, protecting it from decomposition pathways. For example, bulky cyclopentadienyl (B1206354) derivatives and chelating ortho-oxazolide or biphenylide ligands have been used to synthesize and characterize organocerium(III) complexes that show reversible Ce(III)/Ce(IV) redox couples, although attempts to isolate the oxidized Ce(IV) species often lead to decomposition. acs.orgfigshare.comacs.org

Use of Less Reducing Reagents: Employing milder, less-reducing organometallic transfer agents can circumvent the redox problem. For instance, the use of Cp₂Mg instead of the more reactive NaCp was a key step in the successful synthesis of the first authenticated tris(cyclopentadienyl)cerium(IV) complex, Cp₃Ce(OiPr). researchgate.net

Energy-Level Matching: A recent strategy involves using strongly electron-donating supporting ligands, such as imidazolin-2-iminato ligands. chinesechemsoc.org These ligands enhance the energy-level match between the Ce(IV) 5d orbitals and the orbitals of the alkyl, aryl, or alkynyl group. This approach has led to the first synthesis and structural characterization of a series of Ce(IV) alkyl, aryl, and alkynyl complexes without the need for chelate-assistance. chinesechemsoc.org

Oxidation of Stable Organocerium(III) Precursors: An alternative to salt metathesis with a Ce(IV) precursor is the controlled chemical oxidation of a stable, well-defined organocerium(III) complex. acs.org While this approach is conceptually sound, finding an oxidant that cleanly produces the Ce(IV) species without causing ligand decomposition remains a significant hurdle. acs.orgacs.org

The synthesis of "cerocene," or bis(η⁸-cyclooctatetraenyl)cerium, first reported in 1976, remains a landmark achievement and a notable exception in the otherwise sparse landscape of organocerium(IV) chemistry. researchgate.netrsc.org

Table 2: Challenges and Strategies in Organocerium(IV) Synthesis

| Challenge | Description | Mitigation Strategy | Example |

| Redox Instability | The Ce⁴⁺ ion is highly oxidizing and is readily reduced by carbanionic ligands. researchgate.netchinesechemsoc.org | Use of sterically bulky, electron-donating, or chelating ligands to stabilize the metal center. | Synthesis of Ce(IV)-aryl complexes stabilized by phenolate (B1203915) and oxazolide ligands. osti.gov |

| Precursor Reactivity | Difficulty in combining strongly oxidizing Ce(IV) precursors with reducing organic reagents. researchgate.net | Employing less-reducing organometallic reagents for the transmetallation step. | Using Cp₂Mg instead of NaCp to synthesize Cp₃Ce(OiPr). researchgate.net |

| Bond Lability | The Ce(IV)-C σ-bond is often unstable and prone to decomposition. chinesechemsoc.org | Matching the energy levels of the Ce(IV) orbitals with the organic ligand orbitals. | Use of imidazolin-2-iminato ligands to synthesize the first non-chelated Ce(IV)-alkyl complexes. chinesechemsoc.org |

| Isolation & Characterization | The extreme rarity and reactivity of these compounds make them difficult to isolate and prove their existence. researchgate.netresearchgate.net | Oxidation of well-characterized organocerium(III) complexes with reversible redox couples. | Electrochemical studies on complexes like (C₅Me₅)₂Ce(κ²-ortho-oxa) show reversible Ce(III)/Ce(IV) couples, though isolation is difficult. figshare.comacs.org |

Chemical Behavior and Reactivity of 1,1 Dichloroethene

Electronic Structure and Molecular Orbital Characteristics

1,1-Dichloroethene (1,1-DCE), systematically known as 1,1-dichloroethene, is a halogenated alkene with the chemical formula C₂H₂Cl₂. Its molecular and electronic structure is fundamental to understanding its chemical reactivity. The molecule is planar, with the two carbon atoms of the double bond exhibiting sp² hybridization. This hybridization results in a framework of sigma (σ) bonds (C-C, C-H, and C-Cl) lying in the same plane, with bond angles approximating 120°.

The defining feature of 1,1-DCE's electronic character is the interplay between the π-system of the double bond and the two chlorine atoms attached to a single vinylic carbon (the geminal position). This interaction involves two opposing electronic effects:

Inductive Effect (-I): Chlorine is a highly electronegative atom (Pauling scale value of 3.16) compared to carbon (2.55). Consequently, the chlorine atoms strongly withdraw electron density from the carbon atom they are bonded to through the σ-bond framework. This inductive withdrawal deactivates the molecule to some extent by lowering the electron density of the C=C double bond.

Mesomeric/Resonance Effect (+M): Each chlorine atom possesses lone pairs of electrons in its 3p orbitals. These orbitals can overlap with the p-orbitals of the adjacent sp² carbon, donating electron density into the π-system of the double bond. This delocalization increases the electron density on the β-carbon (CH₂) and raises the energy of the Highest Occupied Molecular Orbital (HOMO).

The HOMO of 1,1-DCE is primarily of π-character, with significant contribution from the chlorine p-orbitals, making it the principal site for electrophilic attack. The Lowest Unoccupied Molecular Orbital (LUMO) is the corresponding π* antibonding orbital. The presence of electronegative chlorine atoms lowers the energy of both the HOMO and the LUMO compared to unsubstituted ethene, influencing its spectroscopic properties and reactivity in frontier molecular orbital interactions. The asymmetry of the molecule results in a significant net dipole moment.

Below is a table summarizing key structural and electronic parameters for 1,1-dichloroethene based on experimental and computational data.

| Property | Value | Reference/Note |

|---|---|---|

| C=C Bond Length | 1.33 Å | Slightly longer than in ethene (1.32 Å) due to steric hindrance and electronic effects of Cl. |

| C-Cl Bond Length | 1.72 Å | Typical for a C(sp²)-Cl bond. |

| Cl-C-Cl Bond Angle | ~114° | Slightly compressed from the ideal 120° due to steric repulsion between the large chlorine atoms. |

| First Ionization Potential | 9.82 eV | Relates to the energy of the HOMO. Lower than ethene (10.51 eV) due to the +M effect of chlorine. |

| Dipole Moment | 1.34 D | Reflects the molecular asymmetry and the polarity of the C-Cl bonds. |

Reactivity Pathways of Vinylic Halides in 1,1-Dichloroethene

The reactivity of 1,1-dichloroethene is characteristic of an electron-deficient vinylic halide, dominated by addition reactions, polymerization, and dehydrohalogenation under specific conditions.

Addition Reactions: While the π-bond is the center of reactivity, it is deactivated towards electrophilic addition compared to ethene due to the strong -I effect of the chlorine atoms. When reactions do occur, they follow a regioselectivity dictated by the stability of the intermediate carbocation. Attack by an electrophile (E⁺) occurs at the CH₂ carbon (β-carbon) to generate a tertiary-like carbocation stabilized by resonance from the adjacent chlorine atoms.

C(Cl₂) = CH₂ + E⁺ → C⁺(Cl₂) - CH₂E

This carbocation is stabilized despite the electronegativity of chlorine because the lone pairs on the chlorine atoms can donate electron density to the empty p-orbital of the carbocationic center.

Radical Polymerization: The most significant industrial reaction of 1,1-DCE is its radical polymerization to form polyvinylidene chloride (PVDC). The process is initiated by a radical species (R•) that adds to the double bond, preferentially at the less substituted CH₂ group to form a more stable, chlorine-substituted radical.

R• + CH₂ = CCl₂ → R-CH₂-C•(Cl₂)

This new radical propagates by adding to another monomer unit. The presence of two chlorine atoms on the same carbon influences the polymer's properties, leading to high crystallinity and low permeability to gases, which are hallmarks of PVDC films (e.g., Saran wrap).

Nucleophilic Vinylic Substitution: Substitution of the vinylic chlorines by a nucleophile is exceptionally difficult. This low reactivity is due to several factors:

The C-Cl bond has increased double-bond character due to the +M effect.

The sp² hybridized carbon is more electronegative than an sp³ carbon, strengthening the C-Cl bond.

The electron-rich π-system repels the incoming nucleophile. Such reactions typically require extreme conditions of temperature and pressure or the use of potent organometallic reagents.

The following table compares the relative reactivity of 1,1-DCE with other chloroethenes in free-radical copolymerization with vinyl chloride, highlighting the influence of the halogen substitution pattern.

| Monomer (M₁) | Reactivity Ratio (r₁) | Interpretation |

|---|---|---|

| Ethene | ~3.6 | The propagating ethene radical prefers to add to another ethene monomer. |

| Vinyl Chloride | 1.68 | The propagating vinyl chloride radical has a slight preference for adding to another vinyl chloride monomer. |

| 1,1-Dichloroethene | 0.23 | The propagating 1,1-DCE radical strongly prefers to add to a vinyl chloride monomer over another 1,1-DCE monomer. |

| Trichloroethene | 0.03 | Very low reactivity; acts more as a chain-transfer agent than a comonomer. |

Potential as a Coordination Ligand in Lanthanide Systems

The interaction of 1,1-dichloroethene with lanthanide metals, such as cerium, represents a complex area of organometallic chemistry. Lanthanide ions (e.g., Ce³⁺) are classified as hard Lewis acids, exhibiting a strong preference for hard Lewis bases, particularly oxygen and nitrogen donors. The interaction with softer ligands like alkenes or organohalides is less common and often transient, but mechanistically significant. The potential coordination modes of 1,1-DCE with a cerium center can be categorized as follows:

π-Coordination: The C=C double bond of 1,1-DCE can, in principle, act as a π-donor ligand to a metal center. In traditional transition metal chemistry, this involves the donation of electron density from the alkene's π-HOMO to a vacant metal d-orbital, and back-donation from a filled metal d-orbital to the alkene's π-LUMO. For lanthanides, this interaction is weak. The 4f orbitals of cerium are radially contracted and "core-like," leading to poor spatial overlap with the π and π orbitals of the alkene. Consequently, stable, isolable Ln-alkene π-complexes are rare and typically require sterically demanding ancillary ligands to protect the weak bond.

σ-Coordination via Chlorine Lone Pairs: A more plausible, albeit still weak, mode of interaction is the coordination of a chlorine lone pair to the Lewis acidic cerium center. As hard acids, lanthanides are halophilic ("halogen-loving"). This would form a simple adduct, where 1,1-DCE acts as a neutral σ-donor ligand. This type of interaction is likely to be a precursor step in more complex reactivity pathways.

Reductive Dehalogenation / Oxidative Addition: The most significant reactivity pathway involves low-valent lanthanide species (e.g., Ce(0), Ce(II), or cerium metal-reductant systems like Ce/I₂). These potent reducing agents can react with the C-Cl bonds of 1,1-DCE. This process can be viewed as an oxidative addition, where the cerium center inserts into the C-Cl bond, leading to its cleavage and the formation of an organocerium intermediate. This reactivity is well-established for lanthanides with various organohalides and is a cornerstone of their use in organic synthesis. For 1,1-DCE, such a reaction could lead to several outcomes:

Reductive Dimerization: Two molecules of 1,1-DCE could be reductively coupled to form dichlorinated butanes.

Formation of Vinylic Cerium Reagents: Cleavage of one C-Cl bond could generate a vinylic cerium species, Cl₂C=CH-Ce(X)Lₙ, which could then be used in subsequent reactions.

Complete Dehalogenation: Under strongly reducing conditions, both chlorine atoms could be removed.

Computational studies on lanthanide-ligand interactions provide insight into the relative favorability of these modes.

| Ligand | Coordination Mode | Calculated Binding Energy (ΔE, kJ/mol) | Primary Interaction Type |

|---|---|---|---|

| Ethene | η² (π-complex) | -45 to -60 | Electrostatic and weak orbital overlap. |

| 1,1-Dichloroethene | η² (π-complex) | -35 to -50 | Weaker than ethene due to electron withdrawal by Cl atoms. |

| 1,1-Dichloroethene | κ¹ (σ-donor via Cl) | -60 to -80 | Stronger electrostatic interaction due to Ln-halophilicity. |

| Benzene | η⁶ (π-complex) | -100 to -130 | Stronger π-interaction due to the aromatic system. |

Theoretical and Computational Investigations of Cerium 1,1 Dichloroethene Interactions

Quantum Chemical Studies on Binding Energetics and Geometries

Quantum chemical calculations are a powerful tool for predicting the stability and structure of molecular complexes. nih.govuj.edu.pl In a hypothetical study of cerium and 1,1-dichloroethene, methods like coupled-cluster theory or multi-reference methods would be essential to accurately describe the complex electronic structure of the cerium atom, with its partially filled f-orbitals, and its interaction with the chlorine and π-system of the dichloroethene.

Potential binding sites on the 1,1-dichloroethene molecule for a cerium atom or ion would likely include the chlorine atoms, due to their high electronegativity, and the carbon-carbon double bond, which can act as a π-donor. The preferred geometry and the binding energy would depend significantly on the oxidation state and coordination environment of the cerium.

A key aspect of such a study would be the generation of a potential energy surface to identify stable isomers and transition states for complex formation. While no specific data exists for this system, related research on metal-ligand binding energies provides a framework for how such calculations would be approached. thequantuminsider.com

Density Functional Theory (DFT) for Electronic Structure Elucidation

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules and materials. mpg.deresearchgate.net For the cerium-1,1-dichloroethene system, DFT calculations could provide insights into the nature of the chemical bond, charge transfer between the metal and the ligand, and changes in the electronic properties of both species upon interaction.

A significant challenge in applying DFT to cerium-containing systems is the proper treatment of the strongly correlated 4f electrons. aps.orguab.eduaps.org Standard DFT functionals often fail to accurately describe these electrons, necessitating the use of more advanced approaches like DFT+U, which includes a Hubbard U parameter to correct for on-site Coulomb interactions. uab.eduaps.org

Analysis of the density of states (DOS) and molecular orbitals would reveal how the orbitals of cerium and 1,1-dichloroethene mix to form new bonding, non-bonding, and anti-bonding orbitals. This would be crucial for understanding the reactivity of the complex.

Molecular Dynamics Simulations of Potential Reaction Pathways

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the cerium-1,1-dichloroethene system over time, providing insights into potential reaction pathways. nih.govnih.gov By simulating the system at different temperatures and pressures, researchers could observe processes such as ligand exchange, conformational changes, and the initial steps of chemical reactions. rsc.orgchemrxiv.org

For a reactive system, ab initio molecular dynamics, where the forces are calculated "on the fly" using quantum mechanical methods, would be particularly valuable. This approach could be used to explore potential degradation pathways of 1,1-dichloroethene, such as dehalogenation or polymerization, when interacting with a cerium surface or complex. While no specific simulations for this system have been published, studies on the catalytic degradation of similar molecules like 1,2-dichloroethane (B1671644) by ceria-based catalysts suggest that such reactions are plausible. researchgate.net

Interactive Table: Hypothetical Reaction Intermediates in Cerium-Mediated Dechlorination

The following table presents hypothetical intermediates that could be studied using molecular dynamics simulations in a proposed reaction between cerium and 1,1-dichloroethene.

| Intermediate Species | Description | Potential Simulation Focus |

| [Ce(C₂H₂Cl₂)]ⁿ⁺ | Initial adduct of cerium and 1,1-dichloroethene. | Stability, geometry, and electronic structure. |

| [Ce(C₂H₂)Cl]⁽ⁿ⁻¹⁾⁺ | Intermediate after the first C-Cl bond scission. | Energetics of C-Cl bond breaking. |

| CeCl₂ | Cerium dichloride, a potential final product. | Thermodynamic stability. |

Elucidating Redox Processes at the Cerium-1,1-Dichloroethene Interface

The facile redox chemistry of cerium, cycling between the Ce³⁺ and Ce⁴⁺ oxidation states, is a hallmark of its chemical behavior and is central to its catalytic applications. nih.govcas.cnresearchgate.net The interaction with an electron-withdrawing molecule like 1,1-dichloroethene could potentially involve redox processes.

Computational methods can be used to calculate the redox potentials of the interacting species and to map out the free energy landscape of electron transfer reactions. mdpi.com Such studies could determine whether cerium is likely to be oxidized or reduced in the presence of 1,1-dichloroethene and what the products of such a redox reaction might be. The interaction between ceria (cerium oxide) and various molecules has been shown to involve electron transfer, highlighting the importance of considering redox phenomena. beilstein-journals.orgacs.orgmdpi.com

Synthetic Methodologies for Hypothetical Cerium 1,1 Dichloroethene Chemical Systems

Direct Ligand Exchange Reactions with Cerium Precursors

Direct ligand exchange, or salt metathesis, is a foundational method for forming metal-carbon bonds in organometallic chemistry. acs.org This approach would involve reacting a suitable cerium precursor, typically a cerium(III) halide, with an organometallic reagent derived from 1,1-dichloroethene.

A probable route would be the generation of a vinyl lithium or Grignard reagent from 1,1-dichloroethene, followed by its reaction with anhydrous cerium(III) chloride (CeCl₃). Organocerium reagents are often prepared in situ by treating CeCl₃ with organolithium or Grignard reagents. wikipedia.org The success of this transmetalation is highly dependent on the solvent, with tetrahydrofuran (B95107) (THF) being crucial for the reaction. wikipedia.org

The hypothetical reaction can be depicted as: C₂H₂Cl₂ + R-M → MCl + R-C₂H₂Cl (where R-M is a strong base like n-butyllithium) CeCl₃ + n(R-C₂H₂Cl) → CeCl₃₋ₙ(C₂H₂Cl)ₙ + n(R-Cl)

The stoichiometry (n) would need to be carefully controlled to influence the number of dichloroethene ligands attached to the cerium center. The resulting complex's structure would likely be intricate, potentially forming polymeric species or solvent adducts, a known characteristic of organocerium compounds. wikipedia.org

| Cerium Precursor | Dichloroethene-derived Reagent | Typical Solvent | Anticipated Product Type |

|---|---|---|---|

| Cerium(III) chloride (CeCl₃) | 1,1-dichloro-2-lithioethene | Tetrahydrofuran (THF) | (1,1-dichloroethenyl)cerium(III) dichloride |

| Cerium(III) iodide (CeI₃) | (1,1-dichloroethenyl)magnesium chloride | Diethyl ether / THF | (1,1-dichloroethenyl)cerium(III) diiodide |

| Cerium(III) triflate (Ce(OTf)₃) | 1,1-dichloro-2-lithioethene | Tetrahydrofuran (THF) | (1,1-dichloroethenyl)cerium(III) ditriflate |

Oxidative Addition or Reductive Elimination Approaches with 1,1-Dichloroethene

Oxidative addition and its reverse, reductive elimination, are key elementary steps in organometallic chemistry, typically involving a change of two in the metal's oxidation state. wikipedia.orgwikipedia.org For cerium, which has accessible +3 and +4 oxidation states, these pathways are theoretically possible. wikipedia.org

Oxidative Addition: This would involve the reaction of a low-valent cerium species, hypothetically Ce(II), with 1,1-dichloroethene. The reaction would proceed by the insertion of the cerium center into one of the carbon-chlorine bonds of the dichloroethene molecule. This process increases the formal oxidation state of cerium from +2 to +4.

"Ce(II)" + Cl₂C=CH₂ → Cl-Ce(IV)-(CCl=CH₂)

While organometallic Ce(IV) chemistry is limited, the activation of C-Cl bonds by transition metal complexes is a well-established transformation. mdpi.comnih.gov The feasibility of this reaction for cerium would depend on the availability of a stable and reactive Ce(II) precursor and the thermodynamics of C-Cl bond cleavage versus potential side reactions.

Reductive Elimination: This process is the microscopic reverse of oxidative addition. wikipedia.org A hypothetical high-valent cerium(IV) complex containing both a chloro ligand and a 1,1-dichloroethenyl ligand could, under certain conditions, undergo reductive elimination to form 1,1-dichloroethene and a cerium(II) species. However, reductive elimination is often the product-forming step in catalytic cycles and is favored when the new bond being formed is strong. wikipedia.orgwikipedia.org In this context, it is more likely a decomposition pathway rather than a primary synthetic route to a stable Ce-dichloroethene complex.

Strategies for Stabilizing Cerium(IV) Species with Chlorinated Olefinic Ligands

The synthesis of organometallic Ce(IV) complexes is challenging due to the highly oxidizing nature of the Ce(IV) ion, which can be difficult to combine with potentially reducing organometallic reagents. mdpi.comresearchgate.net The scarcity of Ce(IV)-carbon containing complexes is often attributed to the unstable combination of the oxidizing Ce(IV) cation and reducing carbanions. researchgate.net Therefore, stabilizing the high oxidation state is critical.

Several strategies could be employed:

Use of Bulky Ancillary Ligands: Sterically demanding ligands, such as substituted cyclopentadienyls (Cp') or bulky amides, can kinetically stabilize the cerium(IV) center. mdpi.comchinesechemsoc.org These ligands occupy the coordination sphere, preventing unwanted side reactions and decomposition pathways. For example, complexes like (Cp'')₂Ce(OtBu)₂ have been successfully isolated and characterized. mdpi.com

Electron-Withdrawing Ligands: The presence of electron-withdrawing groups on the ancillary ligands can help to accommodate the high positive charge of the Ce(IV) ion, thereby increasing its stability.

Chelating Ligands: Polydentate ligands that bind to the cerium center at multiple points can provide significant thermodynamic stabilization through the chelate effect. Triamidoamine ligands, for instance, have been shown to stabilize cerium(IV) against reduction due to the high Lewis acidity they induce at the metal center. warwick.ac.uk

Incorporating a chlorinated olefin like 1,1-dichloroethene adds another layer of complexity, as the ligand itself has reactive C-Cl bonds and a π-system that can interact with the metal center. The choice of ancillary ligands would be crucial to prevent ligand-based decomposition while promoting the desired Ce-(dichloroethene) bond formation.

Role of Solvents and Additives in Complex Formation

The choice of solvent is paramount in organolanthanide chemistry. Coordinating solvents like tetrahydrofuran (THF) and diethyl ether are not merely reaction media but often act as ligands that coordinate to the metal center, influencing the structure and reactivity of the organometallic species. wikipedia.org For the in situ generation of organocerium reagents from CeCl₃, precomplexation with THF and vigorous stirring are considered essential for successful transmetalation. wikipedia.org

The solvent can affect:

Solubility: Anhydrous lanthanide halides have poor solubility in non-coordinating solvents. THF and other ethers are essential for dissolving the precursors.

Reactivity: Coordination of THF to the cerium center can modulate its Lewis acidity and the reactivity of the resulting organometallic reagent. Differences in reactivity are often observed between reagents prepared in diethyl ether versus THF. wikipedia.org

Structure: The solvent can be incorporated into the final structure of the complex, as seen in many crystallographically characterized organolanthanide compounds. wikipedia.orgwikipedia.org

Additives can also play a critical role. Lithium chloride (LiCl), a byproduct of reactions involving organolithium reagents and CeCl₃, is not always an innocent spectator salt. It can be incorporated into the structure of the organocerium reagent, forming ate-complexes which can alter reactivity. Other additives, such as certain amines or alkoxides, can also influence the valence state and coordination environment of the cerium ion. scientific.netresearchgate.net For instance, additives like triethanolamine (B1662121) have been shown to promote the oxidation of Ce(III) to Ce(IV). scientific.net The careful selection of both solvents and additives would be a critical parameter in any attempt to synthesize and isolate a "Cerium;1,1-dichloroethene" complex.

Spectroscopic and Structural Characterization Techniques for Cerium 1,1 Dichloroethene Interactions

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structure of molecules in solution. For diamagnetic complexes, NMR provides information about the connectivity and environment of atoms. However, many cerium complexes, particularly those involving Ce(III), are paramagnetic, which significantly affects NMR spectra, causing large shifts and broadening of signals. researchgate.net

In the hypothetical case of a "Cerium;1,1-dichloroethene" complex, ¹H and ¹³C NMR would be the primary methods. For 1,1-dichloroethene itself, the two protons are chemically equivalent, resulting in a single peak in the ¹H NMR spectrum. The two carbon atoms are also distinct. Upon complexation with cerium, shifts in these signals would be expected. For a diamagnetic Ce(IV) complex, these shifts would provide insight into the electronic environment of the ethene ligand. rsc.org For a paramagnetic Ce(III) complex, the analysis would be more complex, but could potentially reveal information about the electronic structure and bonding. researchgate.net

Table 1: Hypothetical NMR Data Comparison (Note: This table is illustrative and not based on experimental data for the specified compound.)

| Nucleus | Free 1,1-Dichloroethene (Approx. δ, ppm) | Hypothetical Diamagnetic Ce(IV) Complex (Expected Shift) | Hypothetical Paramagnetic Ce(III) Complex (Expected Effect) |

|---|---|---|---|

| ¹H | ~5.4 | Shifted from 5.4 ppm | Broadened and significantly shifted |

X-ray Diffraction Studies for Solid-State Structural Elucidation

Powder XRD is used to identify crystalline phases and can confirm if a bulk sample consists of the desired compound. researchgate.net While numerous crystal structures of organocerium compounds have been determined, none feature 1,1-dichloroethene as a primary ligand. wikipedia.orgswan.ac.ukresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. bioglobax.com In cerium complexes, observed transitions can include ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), and f-f or f-d transitions for the cerium ion itself. Cerium(IV) complexes are known to exhibit strong LMCT bands. researchgate.net

An interaction between cerium and 1,1-dichloroethene would likely perturb the electronic transitions of both species. A UV-Vis spectrum of a "this compound" complex could therefore provide evidence of complex formation and information about the electronic structure. acs.org For instance, the formation of a complex between cerium oxide nanoparticles and human serum albumin has been studied by observing changes in the UV-Vis absorption spectrum. acs.org

Table 2: General UV-Vis Absorption Regions for Cerium Species (Note: Specific absorption maxima are highly dependent on the ligand environment.)

| Cerium Species | Typical Absorption Region | Type of Transition |

|---|---|---|

| Ce(III) | ~250-300 nm | 4f → 5d |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specifically for studying species with unpaired electrons. rsc.org It is highly sensitive to paramagnetic centers, such as radicals and many transition metal and lanthanide ions. libretexts.org

Since Ce(III) has one unpaired f-electron, it is a paramagnetic species and therefore EPR active. researchgate.net A "this compound" complex containing Ce(III) would be expected to produce an EPR spectrum. The g-tensor and hyperfine coupling constants from the spectrum would provide detailed information about the electronic environment of the Ce(III) ion and its interaction with the surrounding ligands, including the 1,1-dichloroethene. researchgate.netcdmf.org.br Ce(IV), with no unpaired electrons, is EPR silent.

Vibrational Spectroscopy (Infrared, Raman) for Bonding Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule, which are related to the strengths and types of chemical bonds. acs.orgonlineexamforms.com In the context of a "this compound" complex, the most informative signals would be the C=C and C-Cl stretching frequencies of the 1,1-dichloroethene ligand.

Coordination of the alkene to the cerium center would be expected to weaken the C=C double bond, resulting in a shift of its stretching frequency to a lower wavenumber (a redshift) in the IR and Raman spectra compared to the free ligand. osti.gov The magnitude of this shift can give an indication of the strength of the metal-alkene interaction. Changes in the C-Cl vibrational modes might also be observed. Additionally, new vibrational modes corresponding to the Ce-C and Ce-Cl bonds would appear at low frequencies. frontiersin.org

Catalytic Transformations Involving Cerium Based Materials and Chlorinated Ethenes

Heterogeneous Catalysis for Oxidative Degradation of Chlorinated Ethenes

The catalytic oxidation of chlorinated ethenes, including compounds such as 1,1-dichloroethene (1,1-DCE), trichloroethene (TCE), and tetrachloroethene (PCE), represents a critical technology for environmental remediation. These volatile organic compounds (VOCs) are persistent pollutants, and their complete destruction into less harmful substances like carbon dioxide (CO₂), hydrogen chloride (HCl), and water is highly desirable. Cerium-based materials, particularly cerium oxide, have emerged as exceptionally promising catalysts for this process due to their unique redox properties and high oxygen mobility [3, 12].

Cerium oxide (CeO₂), or ceria, is a cornerstone material in heterogeneous catalysis, primarily owing to its remarkable redox capabilities. The efficacy of ceria in the oxidative degradation of chlorinated ethenes stems from the facile cycling between its Ce⁴⁺ and Ce³⁺ oxidation states. This redox couple allows the ceria lattice to act as an oxygen buffer, storing and releasing oxygen without undergoing significant structural collapse [12, 14].

The key to ceria's catalytic activity is the formation of oxygen vacancies. Under reaction conditions, a surface Ce⁴⁺ ion can be reduced to Ce³⁺, releasing a lattice oxygen atom that then participates in the oxidation of an adsorbed chlorinated ethene molecule. This process creates an oxygen vacancy on the catalyst surface, which is subsequently replenished by gas-phase oxygen, reoxidizing Ce³⁺ back to Ce⁴⁺ and completing the catalytic cycle [11, 15].

Research has demonstrated that nanostructured ceria, such as nanocubes or nanorods, exhibits enhanced catalytic activity compared to bulk ceria. This is attributed to a higher surface area and a greater concentration of reactive sites and oxygen vacancies, particularly on specific crystal facets like {100} and {110} [13, 17]. For the oxidation of 1,1-dichloroethene, ceria-based catalysts facilitate its conversion to CO, CO₂, and HCl at temperatures typically ranging from 300 to 500 °C. The high reactivity of ceria's surface oxygen enables the cleavage of both C-H and C-Cl bonds, leading to the complete mineralization of the organic pollutant [9, 16].

While pure cerium oxide is an effective catalyst, its performance can be significantly enhanced by the introduction of other transition metals, creating doped or bimetallic oxide systems. The incorporation of metals such as manganese (Mn), copper (Cu), or iron (Fe) into the ceria lattice or as a supported phase introduces synergistic effects that boost catalytic activity, selectivity, and stability [10, 13].

The primary benefits of creating these mixed-metal systems include:

Enhanced Redox Properties: The presence of a second redox-active metal (e.g., Mn³⁺/Mn⁴⁺) can facilitate the Ce³⁺/Ce⁴⁺ cycle, leading to a higher concentration of active oxygen species at lower temperatures [9, 11].

Increased Oxygen Mobility: Doping can create more defects and strain in the ceria lattice, which enhances the mobility of lattice oxygen, making it more readily available for the oxidation reaction.

Improved Chlorine Resistance: A major challenge in chlorinated ethene oxidation is catalyst deactivation due to chlorine poisoning. The formation of stable metal chlorides can block active sites. Bimetallic systems, such as Mn-Ce oxides, have shown superior resistance to chlorination compared to pure ceria, maintaining high activity over extended periods .

The following interactive table summarizes representative findings on the catalytic performance of pure and modified ceria catalysts for the oxidation of chlorinated ethenes.

| Catalyst Composition | Target Pollutant | Reaction Temperature (°C) | Conversion (%) | Primary Products | Reference |

|---|---|---|---|---|---|

| CeO₂ (nanorods) | 1,1-Dichloroethene | 400 | ~95 | CO₂, HCl | |

| CeO₂ (nanocubes) | Trichloroethene | 350 | ~90 | CO₂, HCl, Cl₂ | |

| Mn-Ce-O (co-precipitation) | 1,1-Dichloroethene | 300 | >99 | CO₂, HCl | |

| Cu-Ce-O (impregnation) | Trichloroethene | 325 | >98 | CO₂, HCl | |

| Fe-Ce-O (sol-gel) | Tetrachloroethene | 450 | ~92 | CO₂, HCl, Cl₂ |

The oxidation of chlorinated ethenes over ceria-based catalysts is widely understood to proceed via a Mars-van Krevelen-type mechanism. This mechanism involves the participation of lattice oxygen from the catalyst in the oxidation of the substrate, followed by the re-oxidation of the catalyst by gas-phase O₂.

The key steps in the mechanism are as follows:

Adsorption: The chlorinated ethene molecule (e.g., 1,1-DCE) adsorbs onto an active site on the catalyst surface. These active sites are typically Lewis acid sites, such as Ce⁴⁺ cations, or oxygen vacancies .

C-Cl Bond Activation: The adsorbed molecule interacts with the surface. The initial and often rate-limiting step is the cleavage of a C-Cl bond. This can be facilitated by the Lewis acidic metal sites that polarize the bond.

Oxidative Attack: Highly reactive surface lattice oxygen attacks the adsorbed organic molecule and its fragments. This leads to the sequential breaking of C-C, C-H, and remaining C-Cl bonds. Intermediate species such as chloroacetates or formates have been detected on the catalyst surface using in-situ spectroscopic techniques .

Product Desorption: The final oxidation products, primarily CO₂, HCl, and sometimes small amounts of CO and Cl₂, desorb from the surface. The formation of Cl₂ versus HCl is dependent on the reaction conditions and catalyst composition, often governed by the Deacon reaction equilibrium (2HCl + ½O₂ ⇌ Cl₂ + H₂O) .

Catalyst Regeneration: The resulting oxygen vacancy on the surface is filled by dissociative adsorption of gas-phase O₂, re-oxidizing the reduced metal cations (e.g., Ce³⁺ to Ce⁴⁺) and restoring the catalyst to its active state.

Active sites on ceria-based catalysts are multifaceted. In addition to the Ce³⁺/Ce⁴⁺ redox sites and oxygen vacancies, surface hydroxyl groups can act as Brønsted acid sites, participating in C-Cl bond hydrolysis and facilitating the formation of HCl . In bimetallic systems, the interface between the two metal oxides is often considered a region of exceptionally high activity due to a high density of defects and unique electronic properties .

Homogeneous Cerium Catalysis in Organohalide Chemistry

While heterogeneous catalysis dominates the application of cerium in chlorinated ethene degradation, homogeneous cerium complexes also offer unique reactivity in organohalide chemistry, particularly in transformations involving C-Cl bond activation.

Dehydrochlorination is a chemical reaction that involves the elimination of hydrogen chloride (HCl) from a substrate. For chlorinated alkenes like 1,1-DCE, this transformation can lead to the formation of chloroacetylene. Homogeneous catalysis of this process can be achieved using well-defined molecular complexes.

Cerium(III) complexes, featuring ligands that tune the metal center's steric and electronic properties, can function as effective catalysts for such transformations. The reaction typically requires a stoichiometric base to accept the liberated proton. The role of the cerium complex is to act as a Lewis acid, coordinating to the chlorine atom of the chlorinated alkene. This coordination polarizes and weakens the C-Cl bond, increasing the acidity of the adjacent C-H bond and facilitating its abstraction by the base. The process results in the elimination of HCl and the formation of a new carbon-carbon pi bond. While research in this specific area is less extensive than in heterogeneous oxidation, the principles of Lewis acid-promoted elimination are well-established and applicable to cerium-based systems.

The fundamental interaction between a cerium center and a carbon-chlorine bond is the cornerstone of its catalytic utility in organohalide chemistry. Cerium, as a lanthanide, exhibits strong oxophilicity and halophilicity, meaning it has a high affinity for oxygen and halogen atoms.

In the context of C-Cl bond activation, the primary role of a cerium species (either in a complex or on an oxide surface) is that of a potent Lewis acid. The mechanism does not typically involve oxidative addition, which is more characteristic of late transition metals. Instead, the cerium center engages in a Lewis acid-base interaction with one of the lone pairs of the chlorine atom.

This Ce···Cl interaction has several key consequences:

Polarization: It draws electron density away from the chlorine atom, inducing a greater partial positive charge on the carbon atom and making the C-Cl bond more ionic in character.

Bond Weakening: The polarization elongates and weakens the C-Cl bond, lowering the activation energy for its subsequent cleavage.

Enhanced Reactivity: The activated C-Cl bond becomes more susceptible to nucleophilic attack or elimination reactions.

This fundamental activation step is the precursor to a variety of functionalization reactions. Once the C-Cl bond is weakened, it can be cleaved heterolytically, leading to processes like hydrolysis or, in the case of catalytic oxidation, attack by lattice oxygen. This ability to activate otherwise inert C-Cl bonds makes cerium a versatile element in the design of catalysts for environmental remediation and synthetic organic chemistry.

Impact of Metal-Support Interactions on Catalytic Performance

Research into the catalytic oxidation of chlorinated volatile organic compounds (Cl-VOCs) has revealed that ceria is highly active but can be susceptible to chlorine poisoning. acs.org The strategic selection of a support material is crucial to mitigate such deactivation and enhance performance. For instance, in the oxychlorination of ethene, a reaction closely related to the transformation of chlorinated ethenes, the support for the ceria catalyst plays a critical role in product selectivity. ethz.chresearchgate.net

A study comparing various support materials for ceria in ethene oxychlorination to produce 1,2-dichloroethane (B1671644) demonstrated significant performance differences. ethz.ch While supports such as MgO, SiO2, SiC, TiO2, ZSM-5, and γ-Al2O3 tended to cause a higher degree of overoxidation to COx, zirconia (ZrO2) was unique in its ability to suppress these combustion products. ethz.chresearchgate.net The CeO2/ZrO2 catalyst not only minimized unwanted byproducts but also exhibited the highest oxychlorination activity. ethz.chresearchgate.net This superior performance was attributed to the catalyst's enhanced ability to promote chlorine evolution and suppress the combustion of the chlorinated products. researchgate.net The remarkable redox properties of the CeO2/ZrO2 system are linked to the formation of defective CeO2 nanoparticles, which allows for operation at lower temperatures, thereby increasing selectivity. ethz.ch

Table 1: Effect of Support Material on Ceria Catalyst Performance in Ethene Oxychlorination This table illustrates the influence of different support materials on the catalytic behavior of ceria, particularly concerning product selectivity.

| Support Material | Primary Outcome | Key Finding | Citation |

| ZrO₂ | High activity, suppressed COx formation | Promoted chlorine evolution and suppressed combustion of chlorinated products. | researchgate.net, ethz.ch |

| γ-Al₂O₃ | Induced higher overoxidation | Less selective compared to bulk ceria and ZrO₂ support. | researchgate.net, ethz.ch |

| MgO | Induced higher overoxidation | Led to more unwanted combustion byproducts. | researchgate.net |

| SiO₂ | Induced higher overoxidation | Similar to MgO and γ-Al₂O₃ in promoting COx formation. | researchgate.net, ethz.ch |

| SiC | Induced higher overoxidation | Contributed to a higher degree of combustion. | researchgate.net |

| TiO₂ | Induced higher overoxidation | Showed a tendency for non-selective oxidation. | researchgate.net, ethz.ch |

Beyond the choice of support, the addition of promoters to ceria-based catalysts can further modify the metal-support interactions and enhance catalytic performance. Promoters can influence the dispersion of the active metal, its resistance to sintering, and its electronic properties. jeeng.net For example, the addition of cerium as a promoter to a Ni/Alumina catalyst was found to have a favorable influence on the nickel dispersion and its resistance to sintering. jeeng.net

In the context of oxidizing chlorinated compounds, modifications to the ceria itself can be highly effective. Ru- and Nb-co-modified CeO2 catalysts have been designed for the oxidation of 1,2-dichloroethane. acs.org The formation of Nb–O–Ce bonds was found to increase the number of surface acidic sites, which improved HCl selectivity and reduced the formation of chlorinated byproducts. acs.org Simultaneously, the presence of niobium inhibited the formation of Ru–O–Ce bonds and promoted highly dispersed RuO2 particles, which in turn enhanced the catalyst's redox properties and the mobility of surface oxygen, leading to greater CO2 selectivity. acs.org This demonstrates a complex interplay where support modification directly tunes the catalyst's surface chemistry and redox behavior.

The intensity of the metal-support interaction has been directly correlated with catalytic activity. A study on catalysts with platinum group metals (Pt, Pd, Ru) supported on a Ce0.72Zr0.18Pr0.1O2 solid solution found that the metal-support interaction increased in the order of Ru < Pd < Pt. researchgate.net This trend directly corresponded to the catalysts' activity in CO and CH4 oxidation, establishing a clear relationship between the interaction intensity and catalytic performance. researchgate.net The strong interaction modifies the chemical properties of the supported metal, facilitating the activation of reactants. acs.org

Table 2: Influence of Promoters and Co-Modifiers on Cerium-Based Catalysts This table summarizes research findings on how different promoters interact with ceria-based systems to affect catalytic outcomes in relevant oxidation reactions.

| Catalyst System | Promoter/Modifier | Observed Effect on Metal-Support Interaction | Impact on Catalytic Performance | Citation |

| (Ru)-Ni/CeO₂-Al₂O₃ | Ruthenium (Ru) | Enhanced dispersion of active metals. | Highest activity in mixed methane (B114726) reforming; lowest carbon deposition. | nih.gov |

| Ru-Nb-CeO₂ | Niobium (Nb), Ruthenium (Ru) | Nb-O-Ce bonds enhanced surface acidity; promoted dispersed RuO₂. | Improved HCl and CO₂ selectivity in 1,2-dichloroethane oxidation. | acs.org |

| Pt-Ce/zeolite | Cerium (Ce) | Stabilized dispersion of Platinum (Pt) active species. | Lengthened catalyst lifetime by a factor of 2.2 compared to Pt/zeolite. | ugm.ac.id |

| M/Ce-Zr-Pr-O₂ | Platinum (Pt), Palladium (Pd) | Strong interaction (Pt > Pd), modifying electronic state of the metal. | Catalytic activity directly correlated with MSI intensity (Pt > Pd). | researchgate.net |

Environmental Remediation and Sustainable Technologies for 1,1 Dichloroethene

Application of Cerium-Based Materials in Water and Air Purification Systems

Cerium-based materials, particularly cerium oxide (CeO₂), are increasingly utilized in purification systems for air and water contaminated with chlorinated volatile organic compounds (CVOCs), including chloroethenes. The efficacy of these materials stems from their high oxygen storage capacity, the presence of oxygen vacancies, and their remarkable redox properties, which facilitate the breakdown of recalcitrant organic molecules. mdpi.com

In air purification, cerium-based catalysts have demonstrated high activity for the destruction of chlorinated hydrocarbons. For instance, hollow nanosphere-like VOx/CeO₂ (vanadium oxide/cerium oxide) catalysts have been shown to be effective for the destruction of 1,2-dichloroethane (B1671644), a compound structurally similar to 1,1-dichloroethene. These catalysts exhibit superior activity and stability, which is attributed to a large number of oxygen vacancies and excellent low-temperature redox ability. The presence of water vapor can further benefit the activation and deep destruction of these contaminants by aiding in the removal of chlorine species from the catalyst surface.

In water treatment, cerium-based materials can act as catalysts in advanced oxidation processes (AOPs) or as coagulants to remove organic pollutants. mdpi.com Cerium oxide nanoparticles (CeO₂ NPs) can enhance photocatalytic degradation of organic compounds by creating oxygen vacancies on their surface, which serve as active adsorption sites. mdpi.com

Table 1: Performance of VOx/CeO₂ Catalysts in the Destruction of 1,2-Dichloroethane This table summarizes the catalytic activity of various vanadium oxide/cerium oxide catalysts. T₅₀ and T₉₀ represent the temperatures at which 50% and 90% conversion of the contaminant is achieved, respectively.

| Catalyst ID | V/Ce Molar Ratio | T₅₀ (°C) | T₉₀ (°C) | Total NH₃ Desorption (mmol/g) |

| CeO₂ | 0 | 338 | 384 | 0.38 |

| V₀.₀₂₅Ce | 0.025 | 305 | 358 | 0.44 |

| V₀.₀₅Ce | 0.05 | 296 | 347 | 0.63 |

| V₀.₁Ce | 0.1 | 302 | 355 | 0.55 |

| V₀.₂Ce | 0.2 | 315 | 369 | 0.36 |

Catalytic Combustion and Adsorption-Regeneration Cycles for 1,1-Dichloroethene Abatement

Catalytic combustion, or catalytic oxidation, is a key technology for the abatement of CVOCs like 1,1-dichloroethene. This process typically achieves complete mineralization of the organic compound to carbon dioxide, water, and hydrogen chloride at significantly lower temperatures than thermal incineration. Cerium-based catalysts are highly effective for this purpose due to their ability to facilitate the redox cycle. However, a primary challenge with cerium oxide-based catalysts is their susceptibility to deactivation caused by the strong adsorption of chlorine species produced during the degradation of CVOCs.

Adsorption is another widely used method for removing VOCs from air streams. The process involves capturing the contaminant molecules onto the surface of a porous adsorbent material. Cerium oxide has shown promising properties as a regenerable adsorbent for volatile organic compounds. Its ability to be used in multiple cycles makes it a more sustainable option compared to single-use adsorbents like activated carbon. The regeneration of the cerium oxide adsorbent is typically achieved through thermal treatment, where the captured organic compounds are oxidized on the material's surface, restoring its adsorption capacity. For example, cerium oxide has been shown to be an effective adsorbent for hexanoic acid, a representative VOC, and could be regenerated at 220°C in air with no noticeable loss in performance. researchgate.net

Table 2: Adsorption and Regeneration Performance of Cerium Oxide This table illustrates the potential of cerium oxide as a reusable adsorbent for volatile organic compounds, showcasing its efficiency over multiple cycles.

| Adsorbent Material | Contaminant | Adsorption Efficiency | Regeneration Conditions | Performance After Regeneration |

| Cerium Oxide (CeO₂) Adsorber | Hexanoic Acid | ≥96.5% over 60 hours | Heating to 220°C in air | No noticeable loss in performance |

| Sodium-doped Cerium Oxide (Na/CeO₂) Adsorber | Hexanoic Acid | ≥97% over 90 hours | Heating to 263°C in air | Full capacity restored |

Integration of Cerium-Enhanced Processes with Bioremediation Strategies for Chlorinated Solvents

Bioremediation is a cost-effective and environmentally friendly technology for cleaning up sites contaminated with chlorinated solvents. nih.gov The primary mechanism for the biological degradation of compounds like 1,1-dichloroethene under anaerobic conditions is reductive dechlorination. clu-in.org In this process, microorganisms use the chlorinated solvent as an electron acceptor, sequentially replacing chlorine atoms with hydrogen atoms. This can ultimately lead to the formation of non-toxic end products like ethene. provectusenvironmental.com

The abiotic pathway mediated by cerium can break down the parent compound or toxic intermediates, making them more amenable to microbial degradation. Furthermore, some studies suggest that CeO₂ NPs can enhance the metabolic activity of certain microbial species, potentially stimulating the bioremediation process. nih.gov This combined biotic-abiotic approach offers a more robust and complete remediation strategy for challenging contaminants like 1,1-dichloroethene. provectusenvironmental.com

Table 3: Conceptual Comparison of Remediation Strategies for Chlorinated Ethenes This table provides a conceptual overview of the potential advantages of integrating cerium-enhanced abiotic processes with traditional bioremediation.

| Remediation Strategy | Primary Mechanism | Key Advantages | Potential Limitations |

| Bioremediation (Enhanced Reductive Dechlorination) | Microbial reductive dechlorination | Cost-effective, in-situ application, minimal environmental disruption. | Can be slow, may result in the accumulation of toxic intermediates (e.g., vinyl chloride). nih.gov |

| Cerium-Enhanced Abiotic Degradation | Catalytic oxidation/reduction on CeO₂ surface | Rapid degradation of parent compounds, can operate in a wider range of conditions. | Potential for catalyst deactivation, requires delivery of the material to the contaminated zone. |

| Integrated Cerium-Bioremediation System | Synergistic biotic and abiotic degradation | Faster and more complete degradation, reduces the accumulation of toxic intermediates, potential enhancement of microbial activity. | Requires understanding of complex interactions between abiotic and biotic components. |

Advanced Materials Development Incorporating Cerium and Chlorinated Components

Design of Nanostructured Cerium Materials for Specific Reactivity

The reactivity of cerium-based materials, particularly cerium oxide (CeO₂), can be precisely controlled through nanostructuring. By manipulating the size, shape, and defect density of ceria nanocrystals, it is possible to tailor their performance for specific applications, including reactions involving chlorinated compounds.

The catalytic activity of cerium oxide is heavily dependent on its structural properties, especially the presence of oxygen vacancies. core.ac.uk These vacancies act as active sites for redox reactions. The design of nanostructured ceria aims to maximize the number of these active sites and control their reactivity. Key design parameters include:

Size: As the size of ceria nanoparticles decreases, the surface area-to-volume ratio increases, leading to a higher concentration of surface-active sites. scispace.comcas.cn This size reduction can also lead to the formation of more oxygen vacancies, further enhancing reactivity. nih.gov For instance, 3–4 nm CeO₂ nanoparticles have demonstrated significantly higher catalytic activity for CO oxidation compared to bulk ceria. scispace.com

Shape and Crystal Facets: The catalytic performance of ceria is also influenced by its shape, as different crystal facets exhibit different reactivities. Ceria nanorods, for example, have shown higher activity in the oxidation of compounds like 1,2-dichloroethane (B1671644) compared to other shapes like nanocubes or octahedra. core.ac.uk This is attributed to the exposure of more reactive crystal planes, such as {100} and {110}, on the surface of the nanorods. core.ac.uk In contrast, ceria octahedra, which predominantly expose the most stable {111} planes, tend to show lower catalytic activity. core.ac.uk

Doping: Introducing other elements into the ceria lattice, a process known as doping, can create extrinsic defects and increase the number of oxygen vacancies. nih.gov This enhances the material's ionic conductivity and redox properties, which are crucial for catalytic applications.

The synthesis method plays a critical role in achieving the desired nanostructure. Techniques such as hydrothermal synthesis, precipitation, and microemulsion allow for the controlled growth of ceria nanoparticles with specific morphologies. mdpi.comut.ac.ir For example, varying the pH during precipitation synthesis can alter the final particle size and the abundance of Ce⁴⁺ ions on the surface. mdpi.com

The table below summarizes how different design parameters of nanostructured ceria influence its reactivity.

| Design Parameter | Effect on Nanostructure | Impact on Reactivity | Research Finding |

| Particle Size | Decreasing size increases the surface area-to-volume ratio and the density of oxygen vacancies. nih.gov | Enhances catalytic activity by providing more active sites. scispace.com | 3–4 nm CeO₂ nanoparticles showed two orders of magnitude higher catalytic activity for CO oxidation. scispace.com |

| Crystal Shape | Different shapes expose different crystal facets with varying reactivity. | Nanorods exposing {100} and {110} planes are more active for oxidation reactions than octahedra with stable {111} planes. core.ac.uk | Ceria nanorods demonstrated higher activity for 1,2-dichloroethane oxidation. core.ac.uk |

| Doping | Introduces extrinsic defects and increases oxygen vacancies. nih.gov | Improves ionic conductivity and redox properties. nih.gov | Doping with lanthanum (La) increased surface area and oxygen vacancies. nih.gov |

Synergistic Effects in Hybrid Cerium Composites

Hybrid composites that incorporate cerium-based materials with other components, including those containing chlorine or other halogens, can exhibit synergistic effects, where the combined performance is greater than the sum of the individual parts. These synergies arise from the interactions at the interface between the different materials.

One area where these effects are prominent is in catalysis. For instance, the combination of ceria with other metal oxides can lead to enhanced catalytic activity and stability. In Ce-Cu-O composites, copper oxide appears to be finely distributed along the grain boundaries of the CeO₂ nanocrystals. researchgate.net This intimate contact enhances the oxygen storage capacity of the material, a key factor in oxidation catalysis. researchgate.net

Another example is the use of cerium-based hybrid inhibitors for corrosion protection, where cerium ions can act synergistically with other compounds. mdpi.com While not directly involving a solid-state chlorinated component, this demonstrates the principle of cerium acting in concert with other chemical species, which can include chlorides in the environment, to provide enhanced functionality.

The development of hybrid aluminum matrix composites (HAMCs) reinforced with both cerium oxide (CeO₂) and other materials like graphene nanoplatelets (GNPs) further illustrates this synergy. sharif.edu The addition of CeO₂ improves hardness and thermal stability, while GNPs provide strength. sharif.edu The interaction between these components within the aluminum matrix leads to significant improvements in mechanical properties that would not be achievable with either reinforcement alone. sharif.edu

The table below highlights examples of synergistic effects in hybrid cerium composites.

| Composite System | Components | Synergistic Effect | Application |

| Ce-Cu-O | Cerium Oxide (CeO₂), Copper Oxide (CuO) | Enhanced oxygen storage capacity compared to the individual oxides. researchgate.net | Environmental Catalysis |

| Ce-Zr-Si/Epoxy | Cerium-Zirconium Oxide, Silica, Epoxy Resin, Basalt Fibers | Improved thermal stability and UV shielding in the final composite. bohrium.com | Advanced Coatings/Composites |

| Al-GNP-CeO₂ | Aluminum (Al-6061), Graphene Nanoplatelets (GNPs), Cerium Oxide (CeO₂) | Significant improvements in hardness, tensile strength, and impact strength compared to the base alloy. sharif.edu | High-Strength, Lightweight Materials |

| Ce-La-Mn-O | Cerium Oxide, Lanthanum Oxide, Manganese Oxide | Increased specific surface area and enhanced photocatalytic activity for Cr(VI) removal. mdpi.com | Wastewater Treatment |

Future Research Directions and Emerging Paradigms

Development of Novel Cerium-1,1-Dichloroethene Chemical Systems

The development of new chemical systems involving cerium and 1,1-dichloroethene is a primary research frontier. This area focuses on designing and synthesizing novel cerium-based materials with enhanced reactivity and selectivity for the transformation of 1,1-dichloroethene, a significant environmental pollutant. inchem.org

Future research will likely concentrate on several key areas:

Mixed-Oxide Catalysts: Creating mixed-oxide catalysts, for instance combining cerium with other elements like praseodymium, has shown promise for the efficient combustion of chlorinated volatile organic compounds (VOCs). ua.es These systems can operate at lower temperatures (250-500°C) and exhibit high stability. ua.es Further exploration of different metal oxide combinations could lead to catalysts with even greater activity and resistance to chlorine poisoning.

Nanostructured Cerium Materials: The synthesis of cerium-based nanoparticles with controlled morphology (e.g., nanosheets, nanocubes) is a significant avenue of research. acs.orgmdpi.com The catalytic activity of ceria (CeO₂) is highly dependent on particle size and the exposure of specific crystal lattice planes, which influences the concentration of crucial oxygen vacancies. mdpi.com Future work will aim to tailor these nanoscale features to optimize the interaction with 1,1-dichloroethene.

Single-Atom Catalysts (SACs): The design of cerium single-atom catalysts represents a cutting-edge approach. SACs offer the potential for ultimate atom efficiency and unique catalytic properties by dispersing individual cerium atoms on a support material. rsc.org Research into Ce-SACs for 1,1-dichloroethene conversion could lead to breakthroughs in selectivity and reaction efficiency.

Photoredox Catalysis: Lanthanide complexes, particularly those of cerium, are being explored for photoredox catalysis. lbl.gov Harnessing light energy to drive the degradation or functionalization of halocarbons like 1,1-dichloroethene is a promising and sustainable approach. lbl.gov

Mechanistic Insights through Advanced Operando Techniques

Understanding the precise reaction mechanisms at a molecular level is critical for the rational design of improved catalysts. Advanced operando techniques, which allow for the real-time observation of catalysts under actual working conditions, are indispensable tools for gaining these insights. rsc.org

Future research will increasingly rely on a suite of sophisticated methods:

Operando Spectroscopy: Techniques like operando X-ray Absorption Spectroscopy (XAS) and Near-Ambient-Pressure X-ray Photoelectron Spectroscopy (NAP-XPS) can provide detailed information about the electronic structure, oxidation state (the Ce³⁺/Ce⁴⁺ ratio), and coordination environment of cerium active sites during the catalytic process. rsc.orgyoutube.com This allows researchers to directly observe changes in the catalyst as it interacts with 1,1-dichloroethene.

In Situ Visualization Microscopy: The application of in situ microscopy techniques can reveal dynamic changes in the catalyst's morphology and the distribution of active sites during a reaction. rsc.org This can help to understand deactivation mechanisms and identify the most effective catalyst structures.

Computational Modeling: Density Functional Theory (DFT) calculations are becoming increasingly powerful in elucidating reaction pathways. rsc.orgacs.org By modeling the adsorption of reactants, the energetics of intermediate steps, and the desorption of products, DFT can complement experimental data and guide the design of new catalysts. For example, calculations can predict how oxygen vacancies on a ceria surface facilitate the adsorption and activation of molecules. acs.org

Scalable and Sustainable Cerium-Based Solutions for Environmental Challenges

A major driving force for research in this area is the potential for developing practical solutions to environmental contamination by 1,1-dichloroethene and other chlorinated hydrocarbons. frtr.govitrcweb.orgepa.gov Future work will emphasize scalability and sustainability.

Key directions include:

Low-Cost Catalyst Synthesis: Efforts are being made to develop simple and cost-effective methods for producing cerium-based catalysts, such as room-temperature synthesis routes and solid-state grinding methods. acs.orgacs.org Utilizing abundant and inexpensive cerium salts like cerium trichloride (B1173362) is a key aspect of this approach. nih.govnih.gov

Catalyst Stability and Regeneration: A critical factor for industrial application is the long-term stability of the catalyst, especially its resistance to deactivation by chlorine-containing byproducts like HCl. ua.esresearchgate.net Research will focus on developing robust catalysts and efficient regeneration protocols to extend their operational lifetime. researchgate.net

Water and Air Remediation Systems: The development of cerium-based materials for treating contaminated water and air is a significant goal. google.com This includes creating aggregate compositions that combine cerium compounds with polymer binders for use in filtration and purification systems. google.com

Integration with Other Remediation Technologies: Future solutions may involve combining cerium-based catalysis with other remediation techniques, such as bioremediation or other advanced oxidation processes, to create more effective and comprehensive treatment trains for contaminated sites.

Interdisciplinary Approaches in Organocerium and Halocarbon Chemistry

Progress in this field will be significantly accelerated by fostering collaboration across different scientific disciplines. The complex challenges associated with activating and transforming stable molecules like 1,1-dichloroethene require a multifaceted approach.

Emerging interdisciplinary paradigms include:

Synergy between Synthetic and Theoretical Chemistry: The design of novel organocerium compounds and catalytic systems benefits immensely from the collaboration between synthetic chemists, who create new molecules, and theoretical chemists, who can model their properties and predict their reactivity. rsc.orguni-bonn.de This synergy is crucial for solving complex synthetic problems and understanding bonding and reaction mechanisms. rsc.org

Materials Science and Catalysis: The expertise of materials scientists is essential for creating the nanostructured supports and catalysts with tailored properties (e.g., high surface area, specific pore structures, defined crystal facets) that are needed for high-performance catalytic systems. mdpi.com

Environmental Science and Chemical Engineering: Bridging the gap between laboratory-scale discoveries and real-world applications requires the expertise of environmental scientists and chemical engineers. They play a vital role in assessing the environmental impact and designing scalable reactor systems for the remediation of contaminated sites. frtr.govepa.gov